molecular formula C13H12N2S B12566434 (2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine CAS No. 162791-55-1

(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine

Cat. No.: B12566434
CAS No.: 162791-55-1
M. Wt: 228.31 g/mol
InChI Key: RWTAOFMWWFBOIK-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine is a complex organic compound that belongs to the class of naphthothiopyrans These compounds are characterized by their fused ring structures, which include both naphthalene and thiopyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine typically involves multi-step organic reactions. One common method includes the condensation of naphthothiopyran derivatives with hydrazine. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield improvement, cost reduction, and process safety. Techniques such as continuous flow synthesis could be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the hydrazine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthothiopyran ketones, while reduction could produce naphthothiopyran alcohols.

Scientific Research Applications

(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1H-naphtho[2,1-b]thiopyran 4,4-dioxide
  • 1H-Naphtho[2,1-b]thiopyran-1-imine, 2,3-dihydro-

Uniqueness

(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine is unique due to its specific hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity

Properties

CAS No.

162791-55-1

Molecular Formula

C13H12N2S

Molecular Weight

228.31 g/mol

IUPAC Name

2,3-dihydrobenzo[f]thiochromen-1-ylidenehydrazine

InChI

InChI=1S/C13H12N2S/c14-15-11-7-8-16-12-6-5-9-3-1-2-4-10(9)13(11)12/h1-6H,7-8,14H2

InChI Key

RWTAOFMWWFBOIK-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C1=NN)C3=CC=CC=C3C=C2

Origin of Product

United States

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